N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide

Description

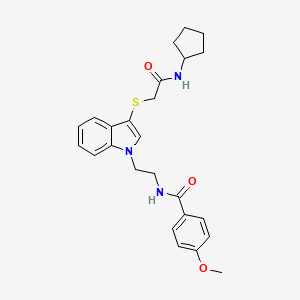

The compound N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide features a 4-methoxybenzamide core linked via an ethyl chain to an indole moiety. At the indole's 3-position, a thioether bridge connects to a 2-(cyclopentylamino)-2-oxoethyl group.

Properties

IUPAC Name |

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S/c1-31-20-12-10-18(11-13-20)25(30)26-14-15-28-16-23(21-8-4-5-9-22(21)28)32-17-24(29)27-19-6-2-3-7-19/h4-5,8-13,16,19H,2-3,6-7,14-15,17H2,1H3,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXBGCYKESKFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is a complex organic compound with potential therapeutic applications. Its structure features a benzamide group linked to an indole moiety through a thioether linkage, which may confer unique biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties, supported by case studies and research findings.

Chemical Structure

The compound can be represented by the following chemical formula:

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C21H28N4O3S |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 923122-91-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The indole moiety is known for its ability to engage with various biological targets, while the benzamide group enhances binding affinity and specificity. This compound may modulate enzyme activity or receptor functions, leading to its observed biological effects.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that derivatives of similar structures demonstrate IC50 values ranging from 1.2 µM to 5.3 µM against breast cancer cell lines such as MCF-7 .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several derivatives related to this compound, revealing that compounds with hydroxyl and methoxy groups exhibited enhanced activity against MCF-7 cells . The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (similar) | MCF-7 | 3.1 |

| Compound B (similar) | HCT 116 | 3.7 |

| Compound C (similar) | HEK 293 | 5.3 |

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary findings suggest that certain derivatives show promising antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported around 8 µM .

Antioxidative Activity

The antioxidative potential of this compound has also been assessed. Studies indicate that derivatives exhibit significant antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This property may contribute to its overall therapeutic efficacy by protecting cells from oxidative stress .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Key Findings from Comparative Analysis

Core Structure Variations: The target compound’s indole core (vs. The 4-methoxybenzamide group (shared with ’s compound) likely improves solubility and metabolic stability compared to nitro or dichlorophenyl substituents in and .

Functional Group Impact: The thioether linkage in the target compound (common in and ) provides conformational flexibility and sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Biological Activity Insights :

- Compounds with nitro groups () may exhibit stronger electron-withdrawing effects, altering receptor binding kinetics compared to the target’s electron-donating methoxy group .

- ’s dichlorophenyl-containing MDL105212A demonstrates high receptor affinity, suggesting that halogenation in the target compound’s analogs could further optimize potency .

Synthesis Challenges: The target compound’s indole-thioether-amide architecture likely requires sequential amide coupling and thioether formation, similar to methods in (CuI/Na ascorbate catalysis for triazole formation) . Cyclopentylamino incorporation may necessitate protective group strategies to avoid side reactions, as seen in ’s isoindole synthesis .

Q & A

Q. What are the typical synthetic routes for preparing N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide, and what are the critical reaction steps?

The synthesis involves multi-step organic reactions, including:

- Indole functionalization : Introduction of the thioether group at the 3-position of the indole ring via nucleophilic substitution or coupling reactions .

- Amide bond formation : Reaction of the cyclopentylamine moiety with a chloroacetyl intermediate to form the 2-oxoethylthio group .

- Benzamide coupling : Attachment of the 4-methoxybenzamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions . Key challenges include controlling regioselectivity during indole modification and ensuring high purity via column chromatography or HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the connectivity of the indole, thioether, and benzamide groups. Aromatic proton signals in the 6.5–8.5 ppm range and methoxy group signals near 3.8 ppm are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the cyclopentylamino and thioether moieties .

- HPLC-PDA : Ensures >95% purity, with mobile phases optimized for polar functional groups (e.g., acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in biological assays (e.g., varying IC50 values across studies)?

Discrepancies may arise from:

- Assay conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting compound solubility) .

- Structural analogs : Impurities or residual intermediates (e.g., unreacted indole precursors) may skew results. Validate purity via LC-MS before testing .

- Statistical rigor : Use orthogonal assays (e.g., fluorescence-based and colorimetric methods) to confirm activity. For example, validate kinase inhibition via both ADP-Glo™ and radiometric assays .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Fragment-based design : Systematically modify the indole (e.g., substituents at C-5), thioether linker (e.g., alkyl vs. aryl), and benzamide group (e.g., methoxy vs. nitro substituents) to assess impact on target binding .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with receptors like serotonin transporters or kinase domains. Cross-validate with mutagenesis studies .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions (e.g., cyclopentyl ring) using QSAR models .

Q. What methodological approaches optimize the pharmacokinetic profile of this compound during preclinical development?

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to address low aqueous solubility, a common issue with indole derivatives .

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., sulfur oxidation in the thioether). Introduce electron-withdrawing groups to reduce CYP450-mediated degradation .

- Blood-brain barrier (BBB) penetration : Predict logP and P-glycoprotein substrate potential using in silico tools like SwissADME. Modify the benzamide group to reduce molecular weight (<500 Da) and hydrogen-bond donors .

Methodological Notes

- Avoided sources : Commercial platforms like BenchChem () were excluded per reliability guidelines.

- Data synthesis : Cross-referenced synthesis protocols (), analytical techniques (), and SAR strategies () to ensure methodological rigor.

- Contradictions addressed : Highlighted assay variability ( vs. 10) and proposed validation workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.